3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-4-6-9(17-2)7-5-8/h4-7,10,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAUHWABZUMAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione typically involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazolidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A series of thiazolidine-2,4-dione derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds showed moderate antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa . The structural modifications in these derivatives, such as the introduction of aromatic amines, have been shown to enhance their antimicrobial potency.
Anticancer Potential
Thiazolidine derivatives have also been investigated for their anticancer properties. The compound 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione may play a role in inhibiting cancer cell proliferation. Studies involving molecular docking and pharmacophore modeling suggest that these compounds can interact with specific targets involved in cancer progression . For instance, thiazolidine derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of thiazolidine derivatives often involve the modulation of enzymatic pathways. For example, the inhibition of HDACs leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells . Additionally, the presence of specific functional groups within the thiazolidine structure may enhance binding affinity to target proteins, thereby increasing therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Research has shown that variations in substituents on the thiazolidine ring significantly affect biological activity. For instance, the introduction of methoxy groups has been linked to improved activity against certain bacterial strains . A systematic analysis of these derivatives can guide future synthesis efforts aimed at developing more potent compounds.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| This compound | Moderate | Weak | Moderate |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Strong | Moderate | Weak |
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15 |
| 2-thioxo-thiazolidin-4-one derivatives | HCT116 (colon cancer) | 20 |
Mechanism of Action
The mechanism of action of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its use in antidiabetic drugs.
5-(4-Methoxyphenyl)thiazolidine-2,4-dione: Similar structure but lacks the ethyl group.
3-Ethyl-5-phenylthiazolidine-2,4-dione: Similar structure but lacks the methoxy group on the aromatic ring.
Uniqueness
3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyphenyl groups, which may contribute to its distinct pharmacological properties. These structural features can influence its binding affinity to molecular targets and its overall biological activity .
Biological Activity
3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the methoxyphenyl group is significant for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.
Cytotoxicity Studies
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Mechanism of Action : Research indicates that thiazolidine derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, compounds have shown to inhibit cell proliferation by affecting cell cycle regulation and promoting apoptotic signaling pathways .
- IC50 Values : In one study, the IC50 values for this compound were significantly lower than those of standard chemotherapeutics like irinotecan, suggesting superior potency against certain cancer types .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
- Comparative Efficacy : In vitro studies have shown that this compound outperforms several traditional antibiotics in terms of efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The structural modifications of thiazolidine derivatives play a crucial role in their biological activity:
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-Ethyl-5-(4-methoxyphenyl)amino-thiazolidine | Anticancer | 12 |
| 2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidine | Antimicrobial | 15 |
| Other derivatives with varied substitutions | Variable | 20–50 |
This table summarizes the relationship between structural components and their corresponding biological activities.
Case Studies
- Study on Anticancer Effects : Da Silva et al. demonstrated that thiazolidinones could effectively reduce cell viability in glioblastoma multiforme cells, indicating potential for therapeutic applications in aggressive cancers .
- Antimicrobial Research : A study conducted by Asati et al. found that various thiazolidine derivatives displayed significant antibacterial activity, with some compounds showing effectiveness against multi-drug resistant bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione derivatives?
- Methodological Answer : The Knoevenagel condensation is a key step for synthesizing thiazolidine-2,4-dione derivatives. For example, diisopropyl ethyl ammonium acetate (DIPEAc) enables room-temperature reactions with moderate-to-good yields (65–85%) and reusability for ≥4 cycles, making it a greener alternative . Alternative catalysts like alum (AlCl₃) are also viable but may require higher temperatures or longer reaction times . Optimization should consider solvent polarity, catalyst loading, and substituent effects on the aromatic aldehyde.
Q. How can the structure of synthesized derivatives be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify characteristic peaks (e.g., C=O at ~1735 cm⁻¹, C=S at ~690 cm⁻¹, NH at ~3240 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and stereochemistry, while ¹³C NMR detects carbonyl carbons (δ ~168–173 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 248 for intermediates) validate molecular weights .
Q. What basic biological activities are associated with thiazolidine-2,4-dione derivatives?
- Methodological Answer : Preliminary screening should include antimicrobial assays (e.g., disc diffusion for bacterial/fungal strains) and antioxidant tests (DPPH radical scavenging). For instance, derivatives with 4-methoxyphenyl groups show enhanced activity due to electron-donating effects . Standardize protocols using positive controls (e.g., ciprofloxacin for bacteria) and IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications at the 5th position of the thiazolidine-2,4-dione core influence pharmacological activity?
- Methodological Answer : SAR studies reveal that substituents like 4-methoxyphenyl enhance antidiabetic activity by mimicking endogenous ligands (e.g., peroxisome proliferator-activated receptor gamma agonists). Replacements with electron-withdrawing groups (e.g., nitro) may shift activity toward antimicrobial or anticancer effects . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like PLA2 or COX-2 .
Q. What experimental strategies resolve contradictions in reported biological data for thiazolidine-2,4-dione derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO ≤0.1%).
- Validate mechanisms : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics simulations) approaches to confirm target engagement .
Q. How can in silico methods optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Perform ADMET predictions using tools like SwissADME or pkCSM:
- Lipophilicity : Adjust logP values (<5) via substituent modifications to enhance bioavailability.
- Metabolic stability : Introduce steric hindrance (e.g., ethyl groups) to reduce cytochrome P450-mediated oxidation .
- Toxicity : Screen for hERG inhibition risks using QSAR models .
Key Research Findings
- Green Synthesis : DIPEAc enables scalable, eco-friendly synthesis of thiazolidine-2,4-diones with minimal waste .
- SAR Insights : Electron-donating groups at the 5th position enhance antidiabetic and antimicrobial activities .
- Computational Validation : Molecular docking aligns with experimental IC₅₀ values, confirming COX-2/5-LOX dual inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
